The synthesis of 5-Bromo-2-methoxy-3-methylbenzaldehyde can be achieved through several methods:
The molecular structure of 5-Bromo-2-methoxy-3-methylbenzaldehyde can be described as follows:
CC1=CC(=C(C(=C1OC)C(=O)C)Br)
This arrangement contributes to its reactivity and makes it a valuable intermediate in various chemical syntheses.
5-Bromo-2-methoxy-3-methylbenzaldehyde can undergo several types of chemical reactions:
The mechanism of action for reactions involving 5-Bromo-2-methoxy-3-methylbenzaldehyde varies depending on the type of reaction:
The compound exhibits typical characteristics associated with aromatic aldehydes, including reactivity towards electrophilic aromatic substitution and nucleophilic addition due to its functional groups.
5-Bromo-2-methoxy-3-methylbenzaldehyde has numerous applications across various fields:
CAS No.: 2281-22-3
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 358-74-7
CAS No.: 16079-52-0